molecular formula C11H13Cl2NO B186043 3,4-dichloro-N-(2-methylpropyl)benzamide CAS No. 33763-66-5

3,4-dichloro-N-(2-methylpropyl)benzamide

Katalognummer: B186043
CAS-Nummer: 33763-66-5
Molekulargewicht: 246.13 g/mol
InChI-Schlüssel: FJKZDEJNYCPWKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dichloro-N-(2-methylpropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as BAY 41-2272 and has the chemical formula C11H13Cl2N0.

Wirkmechanismus

The mechanism of action of 3,4-dichloro-N-(2-methylpropyl)benzamide involves the activation of sGC by binding to its heme group, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects such as vasodilation, inhibition of platelet aggregation, and neuroprotection. It has also been shown to have anti-tumor activity by inhibiting the proliferation and migration of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 3,4-dichloro-N-(2-methylpropyl)benzamide in lab experiments is its potency and specificity towards sGC activation. It is also relatively easy to synthesize and purify. However, one of the limitations is its stability, as it can degrade over time, leading to inconsistent results.

Zukünftige Richtungen

There are several future directions for the research on 3,4-dichloro-N-(2-methylpropyl)benzamide. One of the areas of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. Another area of research is its neuroprotective effects, which could have implications in the treatment of neurological disorders such as Alzheimer's disease. Furthermore, the development of more stable analogs of this compound could also be an area of future research.
Conclusion:
In conclusion, this compound has shown great potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field could lead to the development of novel therapeutic agents for various diseases.

Synthesemethoden

The synthesis of 3,4-dichloro-N-(2-methylpropyl)benzamide involves the reaction of 3,4-dichloroaniline with 2-methylpropanoic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Wissenschaftliche Forschungsanwendungen

3,4-dichloro-N-(2-methylpropyl)benzamide has been extensively studied for its potential applications in various fields such as cardiovascular diseases, cancer, and neurological disorders. It has been found to be a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in the regulation of various physiological processes.

Eigenschaften

33763-66-5

Molekularformel

C11H13Cl2NO

Molekulargewicht

246.13 g/mol

IUPAC-Name

3,4-dichloro-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H13Cl2NO/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI-Schlüssel

FJKZDEJNYCPWKR-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)Cl

Kanonische SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)Cl

33763-66-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.